2-[(3-Methoxyphenyl)amino]acetohydrazide
Overview
Description
2-[(3-Methoxyphenyl)amino]acetohydrazide is an organic compound with the molecular formula C9H13N3O2 and a molecular weight of 195.22 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by its solid physical state, a melting point of approximately 100°C, and a predicted boiling point of around 472.9°C at 760 mmHg .
Preparation Methods
The synthesis of 2-[(3-Methoxyphenyl)amino]acetohydrazide typically involves the reaction of 3-methoxyaniline with acetohydrazide. One common method includes the following steps :
Reaction with Methoxycarbonyl Chloride: 3-methoxyaniline is reacted with methoxycarbonyl chloride to form an intermediate.
Addition of Acetoacetic Ester: The intermediate is then reacted with acetoacetic ester in the presence of concentrated sulfuric acid.
Hydrazine Hydrate Reaction: The resulting product is treated with hydrazine hydrate to yield this compound.
Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
2-[(3-Methoxyphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include methanol as a solvent and microwave pulses to accelerate the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Scientific Research Applications
2-[(3-Methoxyphenyl)amino]acetohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form Schiff bases with aldehydes and ketones, which can then interact with biological molecules to exert various effects . The exact pathways involved depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar compounds to 2-[(3-Methoxyphenyl)amino]acetohydrazide include:
2-(4-Methoxyphenyl)acetohydrazide: This compound has a similar structure but with a methoxy group at the para position instead of the meta position.
3-Methoxyphenylhydrazine: This compound lacks the acetohydrazide group but has a similar aromatic structure.
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione: This compound is a derivative used in the synthesis of Schiff bases with similar applications.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research .
Properties
IUPAC Name |
2-(3-methoxyanilino)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-8-4-2-3-7(5-8)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZINLRWLKBKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401291692 | |
Record name | N-(3-Methoxyphenyl)glycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790272-10-5 | |
Record name | N-(3-Methoxyphenyl)glycine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790272-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methoxyphenyl)glycine hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401291692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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